![molecular formula C17H14N2O B11856610 N-((6-Methoxyquinolin-2-yl)methylene)aniline CAS No. 89060-08-2](/img/structure/B11856610.png)
N-((6-Methoxyquinolin-2-yl)methylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-Methoxyquinolin-2-yl)methylene)aniline is a chemical compound that belongs to the class of quinoline derivatives.
Vorbereitungsmethoden
The synthesis of N-((6-Methoxyquinolin-2-yl)methylene)aniline typically involves the reaction of 6-methoxyquinoline-2-carbaldehyde with aniline. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining high yields and purity of the final product .
Analyse Chemischer Reaktionen
N-((6-Methoxyquinolin-2-yl)methylene)aniline can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-((6-Methoxyquinolin-2-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
N-((6-Methoxyquinolin-2-yl)methylene)aniline can be compared with other similar compounds, such as:
N-((6-Bromoquinolin-2-yl)methylene)aniline: This compound has a bromine atom instead of a methoxy group, which can lead to different chemical and biological properties.
N-((6-Chloroquinolin-2-yl)methylene)aniline: The presence of a chlorine atom can also affect the reactivity and biological activity of the compound.
N-((6-Methylquinolin-2-yl)methylene)aniline: The methyl group can influence the compound’s solubility, stability, and biological activity.
This compound is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89060-08-2 |
---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
1-(6-methoxyquinolin-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H14N2O/c1-20-16-9-10-17-13(11-16)7-8-15(19-17)12-18-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
ZAMWXUYUQIDRMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.